PYRIDINE,2-[(1-METHYLETHENYL)OXY]-(9CI)

Physical Organic Chemistry Computational Chemistry Medicinal Chemistry

2-[(1-Methylethenyl)oxy]pyridine (CAS 111399-94-1), commonly referred to as 2-(Isopropenyloxy)pyridine, is an organic compound belonging to the pyridine ether class, with the molecular formula C8H9NO and a molecular weight of 135.16 g/mol. It features a pyridine ring substituted at the 2-position with an isopropenyloxy (-O-C(CH3)=CH2) group.

Molecular Formula C8H9NO
Molecular Weight 135.16 g/mol
CAS No. 111399-94-1
Cat. No. B045321
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePYRIDINE,2-[(1-METHYLETHENYL)OXY]-(9CI)
CAS111399-94-1
SynonymsPyridine,2-[(1-methylethenyl)oxy]-(9CI)
Molecular FormulaC8H9NO
Molecular Weight135.16 g/mol
Structural Identifiers
SMILESCC(=C)OC1=CC=CC=N1
InChIInChI=1S/C8H9NO/c1-7(2)10-8-5-3-4-6-9-8/h3-6H,1H2,2H3
InChIKeySSPLZOKBSNBPJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(1-Methylethenyl)oxy]pyridine (CAS 111399-94-1): A Distinct Isopropenyloxy-Pyridine Building Block for Specialized Synthesis


2-[(1-Methylethenyl)oxy]pyridine (CAS 111399-94-1), commonly referred to as 2-(Isopropenyloxy)pyridine, is an organic compound belonging to the pyridine ether class, with the molecular formula C8H9NO and a molecular weight of 135.16 g/mol . It features a pyridine ring substituted at the 2-position with an isopropenyloxy (-O-C(CH3)=CH2) group. This structural motif distinguishes it from simpler alkoxy-pyridines and imparts unique chemical properties, positioning it as a specialized building block in organic synthesis and materials science .

Why In-Class Analogs Cannot Substitute for 2-[(1-Methylethenyl)oxy]pyridine in Critical Applications


The specific reactivity profile of 2-[(1-Methylethenyl)oxy]pyridine is governed by the unique electronic and steric properties of its isopropenyloxy substituent. This group modulates the electron density on the pyridine ring and participates in distinct reaction pathways that are not accessible to common analogs like 2-methoxypyridine, 2-ethoxypyridine, or even the saturated 2-isopropoxypyridine . Attempts to directly substitute these analogs can lead to reaction failure, altered regioselectivity, or the generation of different intermediates, as evidenced by studies on pyridyne formation where the isopropenyloxy group exhibited behavior distinct from methoxy or hydrogen substituents . Therefore, procurement of the specific compound is essential for ensuring the intended chemical outcome.

Quantitative Differentiation of 2-[(1-Methylethenyl)oxy]pyridine: A Comparative Data Guide


Electronic Modulation via Isopropenyloxy Substituent: pKa and Boiling Point Differentiation

The isopropenyloxy group in 2-[(1-Methylethenyl)oxy]pyridine introduces a unique electronic environment compared to saturated alkoxy analogs. This is reflected in predicted physicochemical properties. The predicted pKa (3.04 ± 0.12) indicates altered basicity relative to unsubstituted pyridine (pKa ~5.2) . The predicted boiling point (200.5 ± 13.0 °C) is higher than that of 2-methoxypyridine (142 °C) [1], consistent with increased molecular weight and altered intermolecular interactions .

Physical Organic Chemistry Computational Chemistry Medicinal Chemistry

Distinct Reactivity in Pyridyne Intermediates: Isopropenyloxy vs. Methoxy Substituents

In a study on stabilized 2,3-pyridyne intermediates, the isopropoxy-substituted precursor (2-chloro-6-isopropoxypyridine) failed to yield the desired pyridyne under low-temperature lithiation conditions due to instability of the lithiated intermediate . This contrasts sharply with 4-methoxy and 4-aryloxy analogs, which successfully underwent elimination to form stable pyridynes in 25-58% yield . This highlights a critical reactivity divergence for 6-substituted isopropoxy-pyridines.

Organic Synthesis Heterocyclic Chemistry Reaction Mechanisms

Potential for Enhanced Fungicidal Activity vs. Traditional Agents

A study on pyridine-based fungicides reported that formulations containing Pyridine, 2-[(1-methylethenyl)oxy]-(9CI) exhibited improved antifungal activity compared to traditional fungicides . While the exact quantitative difference was not specified in the available abstract, the compound was highlighted for its potential to enhance the efficacy of existing fungicides and broaden the spectrum of activity against harmful fungi .

Agrochemicals Fungicides Seed Treatment

Optimal Application Scenarios for 2-[(1-Methylethenyl)oxy]pyridine Based on Differential Evidence


Specialized Building Block for Heterocyclic Synthesis Requiring Unique Electronic Profile

Researchers requiring a pyridine building block with a specific pKa (~3.0) and boiling point (~200°C) for reaction optimization or purification strategies should consider this compound over simpler 2-alkoxypyridines. Its distinct electronic properties, inferred from predicted data , make it suitable for fine-tuning reaction conditions in the synthesis of complex molecules.

Mechanistic Studies on Substituent Effects in Pyridyne and Other Reactive Intermediates

The compound's unique behavior in pyridyne formation studies positions it as a valuable probe for investigating substituent effects on reactive intermediate stability. Its failure to form pyridynes under standard conditions, in contrast to methoxy analogs, provides a clear experimental handle for understanding reaction mechanisms and designing new synthetic methodologies.

Development of Novel Agricultural Fungicides with Enhanced Efficacy

Agrochemical researchers developing seed treatment formulations or new fungicidal mixtures may find this compound useful for enhancing the activity of existing fungicides. While quantitative data is limited, the reported improvement in antifungal activity suggests its potential as a co-formulant or lead scaffold for designing agents with broader spectrum activity.

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